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Spectroscopic Analysis of 4,6-Dimethoxy-5-
nitropyrimidine: A Technical Overview
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Compound of Interest

Compound Name: 4,6-Dimethoxy-5-nitropyrimidine

Cat. No.: B100634

Introduction:

4,6-Dimethoxy-5-nitropyrimidine is a substituted pyrimidine derivative. The pyrimidine core is
a fundamental building block in numerous biologically active compounds, including nucleic
acids and various pharmaceuticals. The introduction of methoxy and nitro functional groups
significantly influences the molecule's electronic properties, reactivity, and spectroscopic
characteristics. This guide provides an in-depth analysis of the expected infrared (IR) and mass
spectrometry (MS) data for 4,6-dimethoxy-5-nitropyrimidine, along with detailed
experimental protocols for data acquisition.

Molecular Structure and Properties

e Molecular Formula: CeH7N3Oa4[1]
e Molecular Weight: 185.14 g/mol [1]
* IUPAC Name: 4,6-dimethoxy-5-nitropyrimidine[1]

Data Presentation
Infrared (IR) Spectroscopy Data

While a definitive experimental spectrum for 4,6-dimethoxy-5-nitropyrimidine is not readily
available in public databases, the expected characteristic absorption bands can be predicted
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based on the analysis of its functional groups and data from structurally related compounds.[2]

The following table summarizes the anticipated IR absorption bands.

Assignment of Vibrational

Wavenumber (cm~12) Intensity
Mode
~3100-3000 Weak-Medium Aromatic C-H Stretch
) Aliphatic C-H Stretch (in -
~2950-2850 Medium
OCHs)
~1600-1585 Medium-Strong C=N and C=C Ring Stretching
~1550-1520 Strong Asymmetric NO2 Stretch
i C-H Bending and Ring
~1480-1400 Medium -
Vibrations
~1360-1340 Strong Symmetric NO2 Stretch
Asymmetric C-O-C Stretch
~1250-1200 Strong
(Aryl Ether)
Symmetric C-O-C Stretch (Aryl
~1050-1000 Strong
Ether)
~900-800 Medium-Strong C-N Stretch (Nitro Group)

Mass Spectrometry (MS) Data

The mass spectrum of 4,6-dimethoxy-5-nitropyrimidine is expected to show a molecular ion

peak and characteristic fragmentation patterns related to its functional groups. The data

presented below is a prediction based on typical fragmentation of nitroaromatic and methoxy-

substituted heterocyclic compounds.
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m/z (Mass-to-Charge . . Proposed Fragment
Ratio) Relative Intensity Identity

185 Moderate [M]* (Molecular lon)

170 Moderate [M - CHs]*

155 High [M - NOJ* or [M - 2CHs]*[1]
139 Moderate [M - NO2]*

125 Moderate [M-NO:2 - CH2]*

111 Moderate [M-NO:z - COJ*

Experimental Protocols
Infrared (IR) Spectroscopy

Method: Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) Pellet Method.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Procedure (ATR):

o Sample Preparation: A small amount of solid 4,6-dimethoxy-5-nitropyrimidine is placed
directly onto the ATR crystal.

» Data Acquisition:
o The background spectrum of the clean, empty ATR crystal is recorded.
o The sample is brought into firm contact with the crystal.

o The sample spectrum is recorded, typically in the range of 4000-400 cm~1. To improve the
signal-to-noise ratio, 16 to 32 scans are co-added.[3]

o The instrument software automatically subtracts the background spectrum from the
sample spectrum.

Procedure (KBr Pellet):
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e Sample Preparation:

o Approximately 1-2 mg of 4,6-dimethoxy-5-nitropyrimidine is finely ground with about
100-200 mg of dry KBr powder in an agate mortar.

o The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
o Data Acquisition:

o A background spectrum of the empty sample holder is recorded.

o The KBr pellet is placed in the sample holder.

o The IR spectrum is recorded over the range of 4000-400 cm™1,

Mass Spectrometry (MS)

Method: Electron lonization (El) coupled with Gas Chromatography (GC-MS) or Direct Infusion.
Instrumentation: A mass spectrometer with an El source.
Procedure (GC-MS):

o Sample Preparation: A dilute solution of 4,6-dimethoxy-5-nitropyrimidine (approximately 1
mg/mL) is prepared in a volatile organic solvent such as methanol or acetonitrile.

e GC Separation:
o Asmall volume (e.g., 1 yL) of the sample solution is injected into the GC.

o The compound is vaporized and separated from the solvent and any impurities on a

capillary column.
e MS Analysis:

o As the compound elutes from the GC column, it enters the ion source of the mass
spectrometer.
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o The sample is bombarded with a beam of electrons (typically at 70 eV), leading to

ionization and fragmentation.

o The resulting ions are accelerated and separated by the mass analyzer based on their

mass-to-charge ratio (m/z).

o A detector records the abundance of each ion, generating the mass spectrum.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the spectroscopic analysis of 4,6-
dimethoxy-5-nitropyrimidine and a conceptual representation of its mass spectrometry

fragmentation.
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Caption: Workflow for the synthesis and spectroscopic characterization.
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Caption: Conceptual fragmentation pathway in mass spectrometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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